Cas no 378201-55-9 (Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-)

Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-, is a specialized fluorescent labeling reagent used in analytical chemistry and biochemical research. Its key advantages include high reactivity with primary and secondary amines, enabling sensitive detection and quantification of biomolecules. The nitrobenzoxadiazole (NBD) chromophore provides strong fluorescence, facilitating applications in HPLC, LC-MS, and fluorescence microscopy. The compound's chloro-nitro substitution enhances electrophilicity, improving conjugation efficiency. Its ethanol moiety ensures moderate solubility in polar organic solvents, simplifying handling and reaction conditions. This reagent is particularly valuable for labeling amino acids, peptides, and proteins, offering stability and low background interference in complex matrices.
Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- structure
378201-55-9 structure
Product Name:Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-
CAS No:378201-55-9
MF:C8H7ClN4O4
MW:258.618580102921
CID:3955461
PubChem ID:2772107
Update Time:2025-05-26

Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-
    • 2-(7-CHLORO-4-NITRO-BENZO[1,2,5]OXADIAZOL-5-YLAMINO)-ETHANOL
    • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
    • BAS 01237175
    • BB_SC-1433
    • EU-0099931
    • Oprea1_009784
    • ZINC03882521
    • 2-[(4-chloro-7-nitro-2,1,3-benzoxadiazol-6-yl)amino]ethanol
    • SCHEMBL19334391
    • PD193267
    • SR-01000597129
    • VS-02642
    • 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethan-1-ol
    • CS-0316046
    • ALBB-020787
    • BBL010720
    • 2-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethan-1-ol
    • AKOS000265679
    • MFCD00576761
    • SCHEMBL13401763
    • 378201-55-9
    • STK801740
    • AG-690/13702723
    • SR-01000597129-1
    • 2-({7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)ethanol
    • Q27454836
    • H32954
    • Inchi: 1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2
    • InChI Key: NNUHMROEIBTAEX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C2C1=NON=2)[N+](=O)[O-])NCCO

Computed Properties

  • Exact Mass: 258.0155824Da
  • Monoisotopic Mass: 258.0155824Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 117Ų

Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- Pricemore >>

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Additional information on Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-

Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- and CAS No. 378201-55-9: A Comprehensive Overview in Modern Chemical Biology

Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- (CAS No. 378201-55-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of benzoxadiazole derivatives, which are known for their broad spectrum of biological activities. The presence of both chloro and nitro substituents in its molecular structure enhances its reactivity and potential utility in various biochemical applications.

The molecular structure of Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- is characterized by a benzoxadiazole core substituted with an amino group at the 5-position. This configuration allows for multiple interaction points with biological targets, making it a valuable scaffold for drug discovery and development. The chloro and nitro groups contribute to its electronic properties, influencing its solubility and reactivity in different environments.

Recent advancements in chemical biology have highlighted the importance of benzoxadiazole derivatives in modulating various biological pathways. Studies have demonstrated that these compounds can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The specific arrangement of functional groups in Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- makes it a promising candidate for further investigation in these areas.

In the context of drug discovery, the benzoxadiazole core serves as a versatile platform for designing novel therapeutic agents. Its ability to engage with multiple targets has been exploited to develop compounds with enhanced efficacy and reduced side effects. The amino group at the 5-position of the benzoxadiazole ring provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

One of the most intriguing aspects of Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- is its potential as an intermediate in synthesizing more complex molecules. Researchers have leveraged its reactive sites to create derivatives with improved pharmacological profiles. For instance, modifications at the chloro and nitro positions can alter the compound's binding affinity and metabolic stability, making it more suitable for clinical use.

The compound's solubility profile is another critical factor that influences its applicability in biological systems. Ethanol-based derivatives often exhibit good water solubility when properly functionalized, which is essential for oral and injectable formulations. This property makes Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- an attractive candidate for further development as a bioactive molecule.

Current research efforts are focused on exploring the pharmacological potential of Ethanol, 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]- in preclinical models. Studies suggest that it may have therapeutic effects on conditions such as chronic inflammation and neurodegeneration. The compound's ability to modulate key signaling pathways has been observed in cell culture experiments, indicating its promise as a lead compound for drug development.

The synthesis of Ethanol, 2-(7-chloro-pyridazinyl)-N-(6-methylpyridinyl)-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzoxadiazole core structure efficiently.

In conclusion, Ethanol, 2-(7-chloro-pyridazinyl)-N-(6-methylpyridinyl)-amine (CAS No. 378201559) represents a significant advancement in the field of chemical biology. Its unique structural features and biological activities make it a valuable tool for researchers investigating new therapeutic strategies. As our understanding of its pharmacological properties continues to grow,so too will its potential applications in medicine and biotechnology.

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